molecular formula C18H26N2O5S B5369523 ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate

ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate

Cat. No. B5369523
M. Wt: 382.5 g/mol
InChI Key: OTKAFMXBTFTYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate, commonly known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. TMA-4 is a potent and selective agonist of the serotonin receptor 5-HT2A, which is responsible for modulating various physiological and behavioral processes.

Mechanism of Action

TMA-4 acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium, which triggers various downstream signaling cascades that ultimately result in the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
TMA-4 has been found to have various biochemical and physiological effects, including increased serotonin release, altered dopamine release, and changes in neuronal activity in the prefrontal cortex and other brain regions. TMA-4 has also been found to have psychoactive effects, including altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

The use of TMA-4 in scientific research offers several advantages, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. However, TMA-4 also has some limitations, including its potential for abuse and the need for careful handling due to its toxic nature.

Future Directions

There are several potential future directions for the use of TMA-4 in scientific research. One potential direction is the investigation of its effects on the 5-HT2A receptor in the context of various psychiatric disorders, such as depression and anxiety. Another potential direction is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency than TMA-4. Additionally, the use of TMA-4 in combination with other drugs or therapies may offer new insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.

Synthesis Methods

TMA-4 can be synthesized by the reaction of 3,4,5-trimethoxybenzylamine with carbon disulfide and ethyl chloroformate in the presence of piperidine. The resulting product is then purified by recrystallization from ethanol to obtain pure TMA-4.

Scientific Research Applications

TMA-4 has been widely used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes, including perception, cognition, and mood regulation. TMA-4 has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and depression.

properties

IUPAC Name

ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-5-25-17(21)12-7-6-8-20(11-12)18(26)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKAFMXBTFTYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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